

The Discovery and Development of AZ3391: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ3391

Cat. No.: B15142668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3391, also known as [11C]AZ14193391, is a novel, potent, and subtype-selective radioligand for Poly (ADP-ribose) polymerase 1 (PARP-1) designed for in vivo imaging using Positron Emission Tomography (PET). Its key characteristic is its ability to penetrate the blood-brain barrier, offering a unique tool to investigate PARP-1 engagement in the central nervous system. This technical guide provides a comprehensive overview of the discovery and preclinical development of **AZ3391**, based on publicly available information. While detailed quantitative data and specific experimental protocols from the primary research are not fully available in the public domain, this document synthesizes the existing knowledge to present a thorough understanding of **AZ3391**'s development and potential applications.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, playing a crucial role in repairing single-strand DNA breaks.^[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The development of PET radioligands for PARP-1 is critical for understanding the enzyme's role in various pathologies, assessing the efficacy of PARP inhibitors, and guiding patient selection in clinical trials. **AZ3391** was developed to address the need for a PARP-1 selective PET tracer capable of crossing the blood-brain barrier, a significant limitation of many existing PARP inhibitors and imaging agents.

Discovery and Rationale

AZ3391 was identified through a dedicated medicinal chemistry program at AstraZeneca aimed at discovering novel and selective PARP-1 inhibitors.[2][3] The development of **AZ3391** was driven by the need for a tool to non-invasively assess PARP-1 engagement in the brain, a critical aspect for the development of PARP inhibitors for brain tumors and other central nervous system disorders. The core structure of **AZ3391** is derived from a series of potent PARP-1 inhibitors, with modifications to optimize its properties as a PET radioligand, including the incorporation of a carbon-11 isotope for detection.

Preclinical Development

The preclinical evaluation of **AZ3391** has demonstrated its potential as a specific and selective PARP-1 PET radioligand. The key findings from these studies are summarized below.

In Vitro Characterization

In vitro studies were conducted to assess the binding specificity of **AZ3391** to PARP-1.

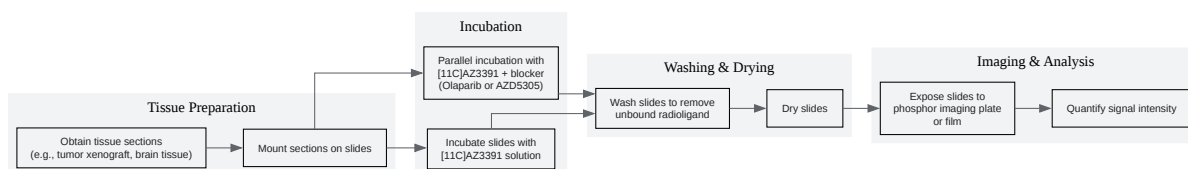
Data Presentation

While specific binding affinity values (e.g., IC₅₀, K_i) for **AZ3391** are not publicly available, qualitative data from in vitro autoradiography studies have been reported.

Assay	Tissue/Cell Type	Key Findings	Reference Compound(s)
In Vitro Autoradiography	Tumor xenografts, Non-human primate and human brain cerebellum	Dense binding of [11C]AZ3391 in tissues with high PARP-1 expression.	Olaparib, AZD5305
Binding of [11C]AZ3391 was completely blocked by high concentrations of Olaparib and AZD5305, demonstrating specific binding to PARP-1.			

Experimental Protocols

A detailed, step-by-step protocol for the in vitro autoradiography is not available. However, a general workflow can be inferred.



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro autoradiography.

In Vivo Characterization

In vivo studies in non-human primates were crucial for demonstrating the blood-brain barrier permeability and specific PARP-1 binding of **AZ3391** in a living system.

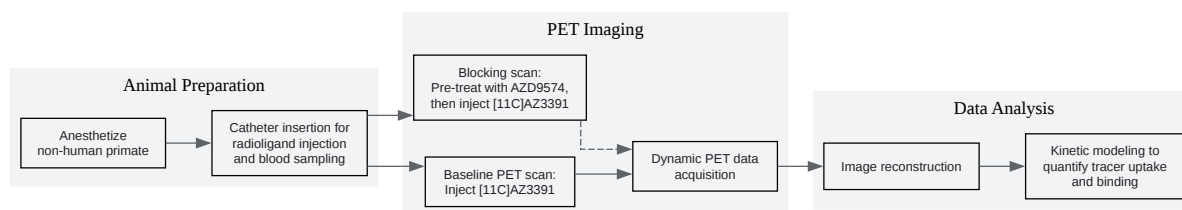
Data Presentation

Quantitative data from in vivo PET imaging studies are not available in a tabular format. The key qualitative findings are summarized below.

Animal Model	Key Findings	Blocking Agent
Non-human primate	High uptake of [11C]AZ3391 in organs with known high PARP-1 expression (brain, spleen, bone marrow).	AZD9574
Dose-dependent blocking of [11C]AZ3391 uptake in these organs with pre-treatment of AZD9574, confirming in vivo specificity to PARP-1.		
The tracer exhibited slow or irreversible brain kinetics. ^[2]		

Experimental Protocols

A detailed protocol for the in vivo PET imaging studies in non-human primates is not publicly available. A generalized workflow is presented below.

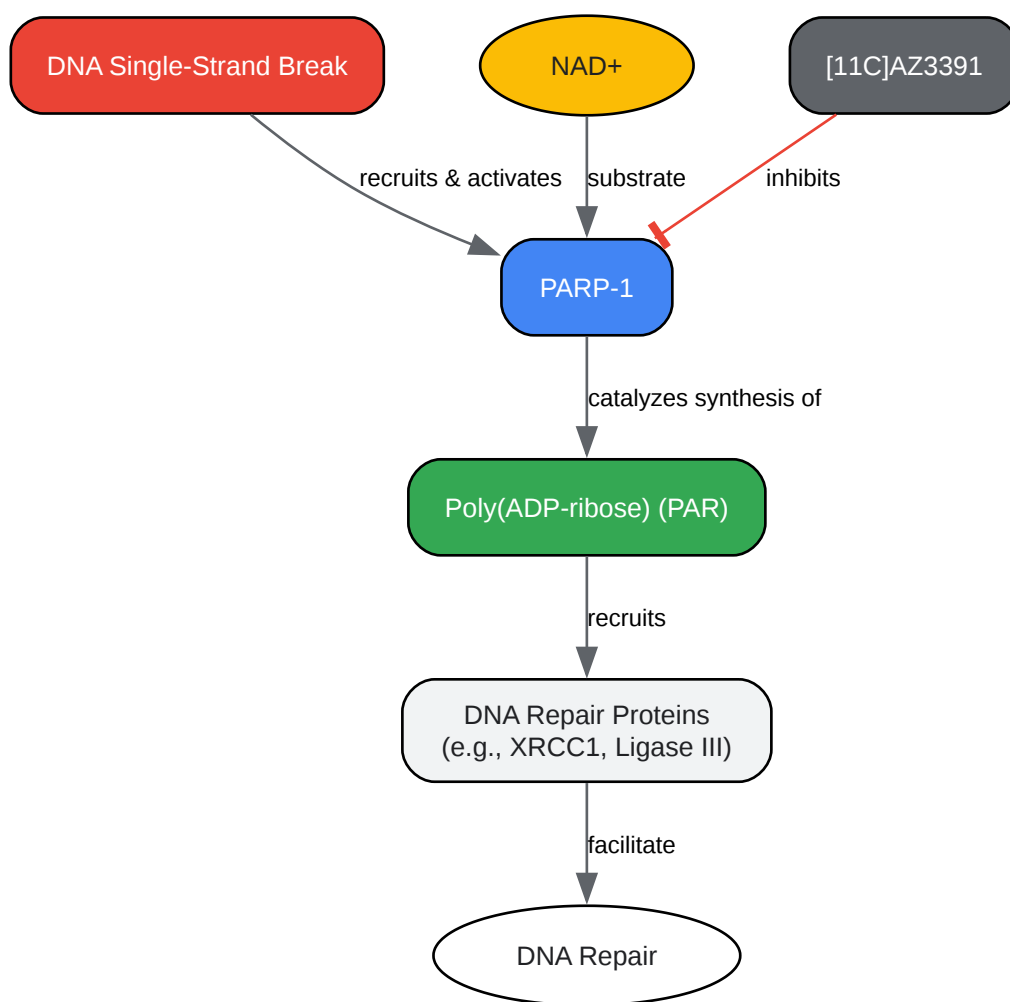


[Click to download full resolution via product page](#)

Caption: Generalized workflow for in vivo PET imaging.

Mechanism of Action and Signaling Pathway

AZ3391 functions as a competitive inhibitor of PARP-1. By binding to the catalytic domain of the enzyme, it prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks. In the context of PET imaging, the radiolabeled [11C]**AZ3391** allows for the non-invasive visualization and quantification of PARP-1 expression.



[Click to download full resolution via product page](#)

Caption: PARP-1 signaling and inhibition by **AZ3391**.

Potential Applications and Future Directions

The development of **AZ3391** represents a significant advancement in the field of molecular imaging. Its ability to cross the blood-brain barrier and selectively bind to PARP-1 opens up several potential applications:

- Neuro-oncology: Assessing PARP-1 expression in primary and metastatic brain tumors to guide treatment with PARP inhibitors.
- Pharmacodynamic Biomarker: Measuring target engagement of PARP inhibitors in the brain to optimize dosing and treatment schedules.

- Neurological Disorders: Investigating the role of PARP-1 in neurodegenerative diseases and other CNS disorders.

Further clinical development of [11C]**AZ3391** will be crucial to validate its utility in these applications and to establish its role in personalized medicine.

Conclusion

AZ3391 is a promising, first-in-class, blood-brain barrier permeable, and subtype-selective PARP-1 PET radioligand.[2][3] Preclinical studies have successfully demonstrated its specificity for PARP-1 both in vitro and in vivo. While detailed quantitative data and experimental protocols are not yet widely available, the existing information strongly supports its further development as a valuable tool for assessing PARP-1 engagement in the central nervous system, with the potential to significantly impact the development of therapies for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Discovery and Development of AZ3391: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142668#discovery-and-development-of-az3391]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com